REACTION_CXSMILES
|
Br[C:2](=[CH:5]OC(C)C)[CH:3]=[O:4].[NH2:10][C:11]1[CH2:16][N:15]([CH3:17])[C:14](=[O:18])[CH2:13][N:12]=1.C(N(CC)CC)C>C(#N)C>[CH3:17][N:15]1[C:14](=[O:18])[CH2:13][N:12]2[CH:5]=[C:2]([CH:3]=[O:4])[N:10]=[C:11]2[CH2:16]1.[CH3:17][N:15]1[C:14](=[O:18])[CH2:13][N:12]2[C:2]([CH:3]=[O:4])=[CH:5][N:10]=[C:11]2[CH2:16]1
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
BrC(C=O)=COC(C)C
|
Name
|
|
Quantity
|
782 mg
|
Type
|
reactant
|
Smiles
|
NC1=NCC(N(C1)C)=O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0.95 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 20 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in chloroform (10 mL)
|
Type
|
WASH
|
Details
|
washed with 50% K2CO3 aqueous solution (10 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated
|
Type
|
WASH
|
Details
|
eluted with CHCl3-MeOH (95:5)
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CN1CC=2N(CC1=O)C=C(N2)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 541 mg | |
YIELD: PERCENTYIELD | 49.1% |
Name
|
|
Type
|
product
|
Smiles
|
CN1CC=2N(CC1=O)C(=CN2)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 128 mg | |
YIELD: PERCENTYIELD | 11.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Br[C:2](=[CH:5]OC(C)C)[CH:3]=[O:4].[NH2:10][C:11]1[CH2:16][N:15]([CH3:17])[C:14](=[O:18])[CH2:13][N:12]=1.C(N(CC)CC)C>C(#N)C>[CH3:17][N:15]1[C:14](=[O:18])[CH2:13][N:12]2[CH:5]=[C:2]([CH:3]=[O:4])[N:10]=[C:11]2[CH2:16]1.[CH3:17][N:15]1[C:14](=[O:18])[CH2:13][N:12]2[C:2]([CH:3]=[O:4])=[CH:5][N:10]=[C:11]2[CH2:16]1
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
BrC(C=O)=COC(C)C
|
Name
|
|
Quantity
|
782 mg
|
Type
|
reactant
|
Smiles
|
NC1=NCC(N(C1)C)=O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0.95 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 20 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in chloroform (10 mL)
|
Type
|
WASH
|
Details
|
washed with 50% K2CO3 aqueous solution (10 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated
|
Type
|
WASH
|
Details
|
eluted with CHCl3-MeOH (95:5)
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CN1CC=2N(CC1=O)C=C(N2)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 541 mg | |
YIELD: PERCENTYIELD | 49.1% |
Name
|
|
Type
|
product
|
Smiles
|
CN1CC=2N(CC1=O)C(=CN2)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 128 mg | |
YIELD: PERCENTYIELD | 11.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |